molecular formula C17H18N2O4S2 B2917669 2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester CAS No. 850915-71-8

2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester

Cat. No. B2917669
CAS RN: 850915-71-8
M. Wt: 378.46
InChI Key: HACFZLKPIVLXCH-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound . It contains a methoxyphenyl group attached to the pyrimidine ring, and an acetic acid ethyl ester group attached via a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thieno[3,2-d]pyrimidine core, with a 4-methoxyphenyl group at the 3-position and a 2-thioacetic acid ethyl ester group at the 2-position .

Scientific Research Applications

Synthesis Methods

  • A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including similar compounds to the one , was described by Santilli, Kim, and Wanser (1971). This method involves the direct formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate from specific reactants in refluxing ethanol containing sodium carbonate (Santilli, Kim, & Wanser, 1971).

Structural and Physical Properties

  • Wang et al. (2017) reported X-ray powder diffraction data for a compound structurally similar to the one , which is an important intermediate in the synthesis of the anticoagulant, apixaban. This study provided detailed structural information, which is crucial for understanding the physical properties of these compounds (Wang, Suo, Zhang, Hou, & Li, 2017).

Biological Activities

  • Devani, Shishoo, Pathak, Parikh, Shah, & Padhya (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, finding some compounds with significant analgesic, anti-inflammatory, and antimicrobial activities (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).
  • Hossan, Abu-Melha, Al-Omar, & Amr (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings using similar starting materials. These compounds displayed good antibacterial and antifungal activities comparable to certain reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Future Directions

Future research could focus on elucidating the specific synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, the potential applications of this compound in pharmaceuticals and other organic synthesis could be explored .

properties

IUPAC Name

ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-3-23-14(20)10-25-17-18-13-8-9-24-15(13)16(21)19(17)11-4-6-12(22-2)7-5-11/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACFZLKPIVLXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester
Reactant of Route 4
2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester

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